molecular formula C7H8ClNO2 B050771 4-Pyridineacetic acid hydrochloride CAS No. 6622-91-9

4-Pyridineacetic acid hydrochloride

Cat. No.: B050771
CAS No.: 6622-91-9
M. Wt: 173.6 g/mol
InChI Key: WKJRYVOTVRPAFN-UHFFFAOYSA-N
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Description

4-Pyridineacetic acid hydrochloride (CAS No. 6622-91-9) is a pyridine derivative with an acetic acid substituent at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is C₇H₈ClNO₂, and it is commercially available with ≥97% purity from suppliers such as Win-Win Chemical and Career Henan Chemical .

Preparation Methods

Traditional Synthetic Routes

Lithium Diisopropylamide (LDA)-Mediated Synthesis

Early methods relied on strong bases like lithium diisopropylamide (LDA) to deprotonate 4-methylpyridine derivatives. For example, 4-methylpyridine was treated with LDA at -78°C in tetrahydrofuran (THF), followed by alkylation with dimethyl carbonate to form methyl esters. Subsequent hydrolysis and acidification yielded the target compound .

Key Limitations :

  • Extreme Temperatures : Reactions required cryogenic conditions (-78°C), complicating industrial scaling.

  • Sensitivity to Moisture : LDA’s moisture sensitivity demanded anhydrous environments, increasing costs.

  • Low Yields : Multi-step processes led to cumulative yield losses (typically <60%).

Modern Industrial Preparation Methods

Two-Step Rearrangement and Hydrolysis (Patent CN108530347A)

A breakthrough method involves a two-step process using 2-substituted-4-acetylpyridines as starting materials :

Step 1: Rearrangement Reaction

2-Substituted-4-acetylpyridines undergo a sulfur- and morpholine-mediated rearrangement to form 2-substituted-4-pyridineacetamide derivatives.

Reaction Conditions :

  • Solvent : Water (proton solvent).

  • Temperature : 100°C.

  • Time : 6–8 hours.

  • Molar Ratios : 1:1.2:1.2 (raw material:sulfur:morpholine).

Step 2: Acidic Hydrolysis

The acetamide intermediate is hydrolyzed using hydrochloric acid to yield 4-pyridineacetic acid hydrochloride.

Reaction Conditions :

  • Solvent : Water.

  • Temperature : 100°C.

  • Time : 5–6 hours.

  • Acid Concentration : Concentrated HCl.

Advantages :

  • Yield : 85–88% overall.

  • Solvent Sustainability : Water replaces toxic organic solvents.

  • Simplified Purification : Precipitation from aqueous solution minimizes chromatographic steps.

Representative Example (Embodiment 1 from CN108530347A):

ComponentQuantityMoles
4-Acetyl-2-propoxypridine151 g1.0
Sulfur38.4 g1.2
Morpholine104.5 g1.2
Hydrochloric Acid147.3 mL1.77
Yield 153 g (85%)

Comparative Analysis of Synthesis Techniques

Reaction Efficiency

ParameterTraditional (LDA)Modern (Rearrangement)
Steps4+2
Temperature Range-78°C to 25°C100°C
Yield<60%85–88%
SolventTHFWater
Industrial ScalabilityLowHigh

Environmental Impact

  • Waste Reduction : Water-based systems eliminate halogenated solvent waste .

  • Energy Efficiency : Eliminating cryogenic steps reduces energy consumption by ~40%.

Optimization Strategies and Yield Enhancement

Molar Ratio Adjustments

Deviating from the 1:1.2:1.2 (substrate:sulfur:morpholine) ratio lowers yields by 15–20%, underscoring stoichiometric precision’s importance .

Acid Selection

Hydrochloric acid outperforms sulfuric or phosphoric acids in hydrolysis efficiency, with fewer byproducts .

Chemical Reactions Analysis

Types of Reactions

4-Pyridineacetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridinecarboxylic acids.

    Reduction: It can be reduced to form pyridineethanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

4-Pyridineacetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of drugs for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pyridineacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also act as a receptor ligand by binding to specific receptors and modulating their activity. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Reactivity and Solvent Effects

4-Pyridineacetic acid hydrochloride exhibits distinct reactivity compared to other aromatic acids. Linear free-energy relationship (LFER) studies show its reaction kinetics with diazodiphenylmethane (DDM) correlate poorly with benzoic acid (r = 0.93) in alcohol solvents, unlike other pyridineacetic acids (r = 0.97–0.99) . This lower correlation suggests unique solvent interactions due to the electron-withdrawing pyridine ring, which alters charge distribution and solvation dynamics.

Table 1: Reactivity Comparison in Alcohol Solvents

Compound log k Correlation (r) Stability Under Reaction Conditions
4-Pyridineacetic acid HCl 0.93 Low (requires HCl stabilization)
Benzoic acid 0.97–0.99 High
Substituted pyridineacetic acids 0.97–0.99 Moderate to high

Stability and Handling

Unlike benzoic acid or 2-pyridineacetic acid derivatives, 4-pyridineacetic acid is highly unstable in its free form, necessitating the use of its hydrochloride salt for experimental work . Neutralization of the hydrochloride form during kinetic studies often leads to KCl precipitation, requiring second-order reaction analysis to mitigate interference .

Structural Analogues

(a) 2-[4-(Pyridin-4-yloxy)phenyl]acetic Acid Hydrochloride (CAS 1423026-86-1)

  • Structure : Contains a phenyl ether linkage between the pyridine ring and acetic acid group.
  • Properties : Higher molecular weight (265.69 g/mol) and altered pharmacokinetics due to the hydrophobic phenyl group .

(b) 4-Piperidineacetic Acid Ethyl Ester Hydrochloride (CAS 169458-04-2)

  • Structure : Piperidine ring replaces pyridine, with an ethyl ester instead of a free carboxylic acid.
  • Properties : Lower polarity due to the ester group, enhancing membrane permeability .

Table 2: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Stability Pharmacological Use
4-Pyridineacetic acid HCl 173.60 Pyridine, -CH₂COOH, HCl Low (HCl required) Antitumor synthesis
2-[4-(Pyridin-4-yloxy)phenyl]acetic acid HCl 265.69 Pyridine, phenyl ether, -CH₂COOH, HCl Moderate Undisclosed
4-Piperidineacetic acid ethyl ester HCl 207.70 Piperidine, ester, HCl High Undisclosed

Pharmacological Relevance

While this compound is primarily used in chemical synthesis, other hydrochloride salts like Cilengitide Hydrochloride (α(v)β(3)/α(v)β(5) integrin inhibitor) and Lidamidine Hydrochloride (α₂-adrenergic agonist) demonstrate targeted biological activities . This highlights the versatility of hydrochloride salts in enhancing drug solubility and bioavailability.

Biological Activity

4-Pyridineacetic acid hydrochloride, also known by its CAS number 6622-91-9, is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C7H8ClNO2
  • Molecular Weight : 173.60 g/mol
  • Boiling Point : Not available
  • Solubility : High gastrointestinal (GI) absorption and permeable through the blood-brain barrier (BBB) .

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anti-infective Properties : The compound has demonstrated efficacy against various pathogens, including bacteria and viruses. It functions through mechanisms such as inhibiting bacterial growth and modulating immune responses .
  • Cell Cycle Regulation : Research indicates that it influences cell cycle progression and apoptosis, making it a candidate for cancer therapy .
  • Neuropharmacological Effects : The compound interacts with neuronal signaling pathways, potentially impacting conditions like depression and anxiety through modulation of neurotransmitter systems .

Biological Activity Overview

Activity TypeDescription
Antimicrobial Effective against bacteria (e.g., E. coli, S. aureus) and viruses (e.g., HSV) .
Anticancer Induces apoptosis in cancer cell lines; mechanisms involve cell cycle arrest .
Neuroprotective Exhibits protective effects in neurodegenerative models; potential in treating Alzheimer's disease .
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the antibacterial effects of this compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibiotic agent .
  • Cancer Cell Line Studies :
    In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM across different cell types. Mechanistic studies indicated that it activates caspase pathways, promoting apoptosis .
  • Neuroprotective Effects :
    Animal models of neurodegeneration showed that administration of this compound improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential role in managing Alzheimer's disease symptoms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-pyridineacetic acid hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, Mannich reactions using formaldehyde and amine components (e.g., phenethylamine hydrochloride) can yield structurally related pyridine derivatives . Purification is critical; recrystallization using ethanol or methanol is commonly employed to achieve ≥97% purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended for monitoring reaction progress and purity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic methods:

  • NMR : Analyze 1^1H and 13^13C NMR spectra to verify the pyridine ring (δ ~8.5 ppm for aromatic protons) and acetic acid moiety (δ ~3.5 ppm for methylene protons) .
  • FTIR : Characteristic peaks include C=O stretching (~1700 cm1^{-1}) and N-H vibrations (~2500 cm1^{-1}) from the hydrochloride salt .
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Decontamination : Neutralize spills with 5% sodium bicarbonate solution, followed by ethanol rinsing .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. Which advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-UV : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect impurities at 207 nm with ≤1.2% RSD .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode to identify degradation products (e.g., hydrolyzed pyridine derivatives) .
  • Elemental analysis : Validate chloride content (~18.5% w/w) via titration with silver nitrate .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies show degradation accelerates at pH >7.0 due to hydrolysis of the hydrochloride salt. For buffer preparations:

  • Optimal pH : 4.0–6.0 (citrate or acetate buffers) retains >95% stability over 30 days at 25°C .
  • Degradation kinetics : Monitor via Arrhenius plots at 40–60°C to predict shelf-life under accelerated conditions .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity assays : Use MTT or resazurin assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} values typically in the micromolar range .
  • Enzyme inhibition : Screen against acetylcholinesterase or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Metabolic stability : Incubate with liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate studies : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO ≤0.1% v/v) .
  • Impurity profiling : Compare batch-specific impurities (e.g., residual solvents) via GC-MS to rule out confounding effects .
  • Positive controls : Validate assays with known inhibitors (e.g., staurosporine for kinase assays) to confirm experimental sensitivity .

Q. What strategies are effective for synthesizing derivatives of this compound to enhance pharmacological properties?

Methodological Answer:

  • Side-chain modification : Introduce alkyl or aryl groups via reductive amination or Suzuki coupling to improve lipophilicity .
  • Salt formation : Replace hydrochloride with mesylate or tosylate salts to enhance aqueous solubility .
  • Prodrug design : Conjugate with ester or peptide moieties for targeted release in physiological environments .

Properties

IUPAC Name

2-pyridin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRYVOTVRPAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216417
Record name 4-Carboxymethylpyridinium chloride
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-91-9
Record name 4-Pyridylacetic acid hydrochloride
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Record name 4-Pyridineacetic acid hydrochloride
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Record name 6622-91-9
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Record name 4-Carboxymethylpyridinium chloride
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Record name 4-PYRIDINEACETIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Pyridineacetic acid hydrochloride
4-Pyridineacetic acid hydrochloride
4-Pyridineacetic acid hydrochloride
4-Pyridineacetic acid hydrochloride
4-Pyridineacetic acid hydrochloride
4-Pyridineacetic acid hydrochloride

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